Product packaging for Methyl quinoxaline-6-carboxylate(Cat. No.:CAS No. 23088-23-5)

Methyl quinoxaline-6-carboxylate

Cat. No.: B1303993
CAS No.: 23088-23-5
M. Wt: 188.18 g/mol
InChI Key: VFPWJISMXACHIG-UHFFFAOYSA-N
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Description

Overview of Quinoxaline (B1680401) Scaffolds in Research

Quinoxalines, also known as benzopyrazines, are a class of heterocyclic compounds characterized by a benzene (B151609) ring fused to a pyrazine (B50134) ring. This structural motif is of great interest in medicinal chemistry and materials science due to its versatile biological activities and unique physicochemical properties. The quinoxaline nucleus is a common feature in a variety of pharmacologically active compounds, demonstrating a broad spectrum of therapeutic potential. bohrium.com

Research has extensively documented the diverse biological activities of quinoxaline derivatives, which include antimicrobial, anticancer, antiviral, anti-inflammatory, and antimalarial properties. bohrium.com The planar nature of the quinoxaline ring system allows it to intercalate with DNA and interact with various enzymes and receptors in biological systems, making it a privileged scaffold in drug discovery. google.com The continuous exploration of quinoxaline chemistry is driven by the need for new therapeutic agents that can address challenges such as drug resistance and the emergence of new diseases. bohrium.com

Significance of Methyl Quinoxaline-6-carboxylate in Academic Inquiry

Within the broader family of quinoxalines, this compound stands out as a key intermediate and building block in organic synthesis. Its structure features the foundational quinoxaline core with a methyl ester group at the 6-position, providing a reactive site for further chemical modifications. This seemingly simple addition makes the compound a valuable precursor for the synthesis of more complex molecules with tailored properties.

The significance of this compound in academic research is twofold. Firstly, it serves as a crucial starting material for the development of novel therapeutic agents. Secondly, it has found applications in the field of materials science, particularly in the development of corrosion inhibitors. The following sections will provide a more detailed exploration of these research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B1303993 Methyl quinoxaline-6-carboxylate CAS No. 23088-23-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl quinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)7-2-3-8-9(6-7)12-5-4-11-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPWJISMXACHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381761
Record name methyl quinoxaline-6-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729613
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

23088-23-5
Record name methyl quinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-quinoxalinecarboxylate
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Advanced Synthetic Methodologies for Methyl Quinoxaline 6 Carboxylate and Its Derivatives

Classical Condensation Approaches for Quinoxaline (B1680401) Ring Formation

The cornerstone of quinoxaline synthesis lies in the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. nih.govencyclopedia.pub This fundamental approach has been refined and adapted over the years to improve yields, reduce reaction times, and employ more environmentally benign conditions. sapub.orgencyclopedia.pub

Condensation of 1,2-Phenylenediamines with 1,2-Dicarbonyl Compounds

The most traditional and widely used method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. encyclopedia.pubnih.govresearchgate.net This reaction, first reported by Körner and Hinsberg in 1884, forms the basis for numerous synthetic routes. encyclopedia.pubnih.gov The reaction typically proceeds by the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline ring system.

Various catalysts have been employed to facilitate this condensation, including acids, metal salts, and organocatalysts. nih.gov For instance, catalysts like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) have been shown to effectively promote the reaction in aqueous media at room temperature, offering high yields in a short timeframe. encyclopedia.pub The use of ultrasound irradiation has also been explored as a green chemistry approach to this synthesis. nih.gov

Table 1: Examples of Catalysts Used in the Condensation of 1,2-Phenylenediamines with 1,2-Dicarbonyl Compounds

CatalystSolventTemperatureReaction TimeYield (%)Reference
Cerium (IV) Ammonium Nitrate (CAN)WaterRoom Temperature20 minup to 98 encyclopedia.pub
Ammonium Bifluoride (NH₄HF₂)Aqueous Ethanol (B145695)Not specifiedNot specified90-98 nih.gov
Ionic Liquid Functionalized CelluloseWaterNot specifiedNot specified78-99 nih.gov
Alumina-Supported HeteropolyoxometalatesTolueneRoom Temperature2 hoursup to 92 nih.gov
None (Ultrasound)Not specifiedNot specifiedNot specifiedHigh nih.gov

Pyridine-Catalyzed Condensation with Phenacyl Bromides

An alternative and efficient protocol for quinoxaline synthesis involves the reaction of 1,2-phenylenediamines with phenacyl bromides, utilizing pyridine (B92270) as a catalyst. nih.govacgpubs.org This method is advantageous as it often proceeds at room temperature and provides excellent yields of the corresponding quinoxaline derivatives. acgpubs.org The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF). nih.govacgpubs.org An equimolar amount of the 1,2-diamine and phenacyl bromide are reacted in the presence of a catalytic amount of pyridine. nih.govacgpubs.org

The proposed mechanism involves the initial reaction of the phenacyl bromide with pyridine to form a pyridinium (B92312) ylide intermediate. This reactive species then undergoes condensation with the 1,2-phenylenediamine, followed by an oxidation step to yield the final quinoxaline product.

Condensation with 3,4-Diaminobenzoic Acid Methyl Ester and Diketones

To directly synthesize methyl quinoxaline-6-carboxylate, a key starting material is 3,4-diaminobenzoic acid methyl ester. The condensation of this specific diamine with various 1,2-diketones provides a direct route to the desired product and its derivatives. This approach allows for the introduction of substituents at the 2 and 3 positions of the quinoxaline ring, depending on the structure of the diketone used. The reaction conditions are similar to the general condensation of 1,2-phenylenediamines with 1,2-dicarbonyl compounds, often employing an acid catalyst or being carried out in a suitable solvent like ethanol or acetic acid. nih.gov

Multi-Step Halogenation and Oxidation Strategies for Quinoxaline-6-carboxylic Acid Precursors

An alternative synthetic pathway to this compound involves the modification of a pre-formed quinoxaline ring. This multi-step approach often begins with a readily available starting material like 6-methyl-quinoxaline.

Halogenation of 6-Methyl-Quinoxaline (e.g., N-bromosuccinimide, N-chlorosuccinimide)

The methyl group at the 6-position of the quinoxaline ring can be functionalized through halogenation. N-Bromosuccinimide (NBS) is a commonly used reagent for the benzylic bromination of methyl groups on aromatic rings. wikipedia.orgmissouri.edumasterorganicchemistry.com The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) under reflux, often with the addition of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile). missouri.edumasterorganicchemistry.com Similarly, N-chlorosuccinimide (NCS) can be used for chlorination. This step converts the 6-methyl-quinoxaline into a 6-(halomethyl)quinoxaline.

Table 2: Common Reagents for Halogenation of 6-Methyl-Quinoxaline

ReagentType of HalogenationTypical Conditions
N-Bromosuccinimide (NBS)Benzylic BrominationReflux in CCl₄ with a radical initiator
N-Chlorosuccinimide (NCS)Benzylic ChlorinationSimilar conditions to NBS

Nucleophilic Displacement for Hydroxymethyl Intermediate Formation

The resulting 6-(halomethyl)quinoxaline is a versatile intermediate that can undergo nucleophilic substitution reactions. To form the hydroxymethyl intermediate, the halogen can be displaced by a hydroxide (B78521) source. This is often achieved by reacting the 6-(halomethyl)quinoxaline with an aqueous base, such as sodium hydroxide or potassium hydroxide. This nucleophilic attack results in the formation of 6-(hydroxymethyl)quinoxaline.

Following the formation of the hydroxymethyl intermediate, the next step is the oxidation of the alcohol to a carboxylic acid. This can be accomplished using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The resulting quinoxaline-6-carboxylic acid can then be esterified to yield the final product, this compound. This esterification is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. sapub.org

Oxidation of Hydroxymethyl Quinoxaline to Carboxylic Acid (e.g., Pd/C catalyst)

The synthesis of quinoxaline-6-carboxylic acid, the immediate precursor to this compound, can be achieved through the oxidation of (quinoxalin-6-yl)methanol. While various oxidizing agents can be employed, palladium on carbon (Pd/C) stands out as a heterogeneous catalyst that offers advantages in terms of ease of separation and reusability.

Esterification and Transesterification Techniques

Once quinoxaline-6-carboxylic acid is obtained, the subsequent esterification to yield this compound can be performed using several established methods.

Standard Esterification of Quinoxaline-6-carboxylic Acid

The most common method for this conversion is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.comkhanacademy.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, which can also serve as the solvent. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comyoutube.com

Another approach involves a two-step process where the carboxylic acid is first converted to an acid chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with methanol. commonorganicchemistry.com

Carbodiimide-Mediated Coupling for Direct Esterification (e.g., EDC·HCl, HOBt)

For substrates that may be sensitive to the strongly acidic conditions of Fischer esterification, carbodiimide-mediated coupling offers a milder alternative for the direct formation of the ester bond. commonorganicchemistry.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) are widely used for this purpose. nih.govnih.govresearchgate.netthermofisher.com

In this method, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. nih.govthermofisher.com This intermediate can then be attacked by the alcohol (methanol) to form the desired ester. To improve the efficiency of the reaction and suppress side reactions, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. nih.govresearchgate.netluxembourg-bio.com HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, and subsequently reacts with the alcohol to yield the final product with higher purity and yield. nih.govluxembourg-bio.com The reaction is typically carried out in an inert solvent at room temperature. This method is particularly useful for coupling sensitive or complex molecules.

Advanced and Green Chemistry Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijirt.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gove-journals.inresearchgate.netscispace.comudayton.edudoaj.orgudayton.edu The application of microwave irradiation in the synthesis of quinoxaline derivatives has been shown to be highly effective. nih.gove-journals.inresearchgate.nettsijournals.comresearchgate.nettsijournals.com Reactions that would typically require hours of refluxing can often be completed in a matter of minutes under microwave conditions. e-journals.inudayton.eduudayton.edu For the synthesis of quinoxaline derivatives, microwave heating can be applied to the initial condensation reaction to form the quinoxaline ring system. nih.gove-journals.inresearchgate.nettsijournals.com This technique often allows for solvent-free conditions, further enhancing its green credentials. nih.gove-journals.inresearchgate.netscispace.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoxaline Derivatives

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to Days scispace.comMinutes e-journals.inudayton.eduudayton.edu
Yield Moderate to GoodGood to Excellent e-journals.inresearchgate.net
Energy Consumption HighLow
Solvent Use Often requires solventsCan be performed solvent-free nih.gove-journals.inresearchgate.netscispace.com

This table provides a general comparison based on literature findings.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental and economic advantages, including reduced waste, lower costs, and simplified work-up procedures. researchgate.netnih.govmdpi.comcmu.edu The synthesis of quinoxaline derivatives has been successfully achieved under solvent-free conditions, often in conjunction with microwave irradiation or the use of solid supports. nih.gove-journals.inresearchgate.netscispace.comresearchgate.net For instance, the condensation of 1,2-diamines with 1,2-dicarbonyl compounds can be carried out by simply mixing the reactants, sometimes with a solid support like alumina, and heating them. researchgate.net This approach not only aligns with the principles of green chemistry but can also lead to improved yields and selectivity. researchgate.net The saponification of hindered esters, a related reaction, has also been shown to be efficient under solvent-free conditions. researchgate.net

Utilization of Recyclable Catalysts (e.g., Bentonite Clay K-10, TiO2-Pr-SO3H, CAN, Zinc Triflate)

A major focus in contemporary organic synthesis is the development of green chemistry protocols, where recyclable catalysts play a pivotal role. nih.gov These catalysts reduce waste, lower costs, and often allow for milder reaction conditions compared to traditional methods. Several have been successfully employed for the synthesis of quinoxaline derivatives.

Bentonite Clay K-10: This inexpensive and readily available clay acts as an efficient heterogeneous reagent for the condensation of 1,2-diamines with α-diketones. nih.govresearchgate.net Reactions can be performed at room temperature in green solvents like ethanol, producing quinoxalines in high to excellent yields (up to 95%) within short reaction times (e.g., 20 minutes). researchgate.netencyclopedia.pubmdpi.comekb.eg The clay can be recovered by simple filtration and reused multiple times without a significant loss of activity. encyclopedia.pubmdpi.com

TiO2-Pr-SO3H (Sulfonic acid-functionalized titania): This solid acid catalyst has been demonstrated as a highly efficient and reusable option for quinoxaline synthesis. researchgate.netoiccpress.com It effectively catalyzes the condensation of various 1,2-dicarbonyl compounds and o-phenylenediamines, often at room temperature, with quantitative yields in as little as 10 minutes. nih.govresearchgate.net The catalyst's mild acidity makes it suitable for substrates that are sensitive to heat or strong acids. oiccpress.combohrium.com Its key advantages include high efficiency, reusability, and the ease of product isolation by simple filtration. researchgate.netresearchgate.net

Ceric Ammonium Nitrate (CAN): CAN has been used as an effective catalyst for quinoxaline synthesis, particularly in aqueous media. chim.itrsc.org It can promote the direct conversion of α-hydroxy ketones and α-keto oximes into quinoxaline derivatives through metal-catalyzed aerobic oxidation. nih.govjst.go.jp Using only a small catalytic amount (e.g., 5 mol%), the reactions proceed efficiently at room temperature in water, offering both economic and environmental benefits. rsc.orgjst.go.jp

Zinc Triflate (Zn(OTf)2): As a Lewis acid catalyst, zinc triflate has been shown to be effective in promoting the synthesis of quinoxalines from the coupling of dicarbonyls with 1,2-diamines. asianpubs.orgwikipedia.org The reactions are typically carried out in acetonitrile (B52724) under reflux conditions, yielding products in good to excellent yields (75-90%). asianpubs.orgresearchgate.net This method is applicable to a variety of diketones and 1,2-phenylenediamines. asianpubs.orgresearchgate.net

Table 1: Comparison of Recyclable Catalysts in Quinoxaline Synthesis

Catalyst Typical Conditions Reaction Time Yield (%) Key Advantages Source(s)
Bentonite Clay K-10 Ethanol, Room Temp. 20 min - 1.5 hrs 65 - 95% Low cost, eco-friendly, simple workup. researchgate.netencyclopedia.pubekb.eg researchgate.net
TiO2-Pr-SO3H Ethanol, Room Temp. 10 - 15 min 92 - 98% High efficiency, mild conditions, recyclable. researchgate.netoiccpress.com researchgate.net
Ceric Ammonium Nitrate (CAN) Water, Room Temp. 5 min - 2 hrs 88 - 98% Works in water, inexpensive, non-toxic. chim.itrsc.org chim.it
Zinc Triflate (Zn(OTf)2) Acetonitrile, Reflux 4 - 8 hrs 75 - 90% Good yields, applicable to various substrates. asianpubs.orgresearchgate.net asianpubs.org

Aqueous Medium Reactions

The use of water as a solvent is a cornerstone of green chemistry, and several methodologies have been developed for synthesizing quinoxalines in aqueous media. researchgate.net These methods avoid the use of hazardous organic solvents, simplify workup procedures, and are often more cost-effective. researchgate.net

Ceric ammonium nitrate (CAN) is a notable catalyst that works efficiently in water, promoting the condensation of 1,2-diamines and 1,2-diketones at room temperature. rsc.org The products often precipitate from the aqueous solution and can be isolated by simple filtration, making the process highly efficient and environmentally benign. chim.it Other approaches include using tetraethylammonium (B1195904) bromate (B103136) or biodegradable ionic liquids like [C8dabco]Br as catalysts in water, which also provide high yields and allow for catalyst recycling. researchgate.netresearchgate.net The reaction of α-halo ketones, such as phenacyl bromides, with o-phenylenediamines has also been successfully carried out in water, requiring no external catalyst. nih.gov

Flow Reactor Applications

Continuous flow chemistry offers significant advantages over traditional batch synthesis, particularly in terms of safety, efficiency, and scalability. uc.pt Flow reactors have been successfully applied to the synthesis of quinoxalines, notably in multi-step sequences that involve potentially hazardous intermediates. acs.orgnih.gov

One prominent application involves the synthesis of quinoxalines from acyl chlorides. acs.org In this process, the acyl chloride is first converted to a diazoketone, a potentially explosive intermediate. By using a flow reactor, the diazoketone is generated and consumed in a continuous stream without isolation, significantly enhancing the safety of the procedure. nih.govafricacommons.net The subsequent reaction with an o-phenylenediamine, catalyzed by copper(II) triflate, occurs in the same flow system. acs.org This integrated approach allows for the production of clean quinoxaline products with minimal manual handling and reduced exposure to carcinogenic reagents like phenylenediamines. uc.ptacs.org

Introduction of Diverse Substituents on the Quinoxaline Core

The functionalization of the quinoxaline core is crucial for tuning its biological and material properties. Strategies for introducing this diversity can occur either by building the ring from already-functionalized precursors or by modifying the intact heterocyclic system.

Pre-functionalized Phenacyl Bromides

A straightforward and widely used method for creating a library of substituted quinoxalines is the condensation of an o-phenylenediamine with a variety of pre-functionalized α-halo ketones, most commonly phenacyl bromides. nih.govlongdom.org In this approach, the desired substituent is already present on the phenacyl bromide starting material.

This strategy allows for the introduction of a wide array of chemical groups at what will become the 2-position of the quinoxaline ring. The reaction tolerates phenacyl bromides bearing both electron-donating and electron-withdrawing groups on the aromatic ring. longdom.orgresearchgate.net The condensation can be carried out under various conditions, including catalyst-free in water or using catalysts like zirconium tungstate, providing a versatile route to diversely substituted quinoxalines. nih.govlongdom.org

Post-synthetic Modification Strategies

Post-synthetic modification involves chemically altering the quinoxaline scaffold after its initial formation. This approach is particularly valuable for creating derivatives that are not easily accessible through direct synthesis. A powerful demonstration of this strategy is seen in the modification of quinoxaline-based covalent organic frameworks (COFs). nih.gov

In one study, a COF built from quinoxaline units was synthesized, creating a highly ordered, porous material. nih.govresearchgate.net The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline backbone, as well as other functional groups incorporated into the framework, serve as handles for further chemical reactions. nih.gov This allowed for modifications such as layer-to-layer cross-linking within the material's nanopores, which dramatically enhanced its performance in membrane-based separations. nih.govdoi.org This highlights how the inherent chemical reactivity of the quinoxaline core can be exploited to fine-tune the properties of advanced materials.

Catalytic Oxidative Coupling Reactions to Form Quinoxaline Frameworks

Catalytic oxidative coupling represents a modern and atom-economical approach to constructing the quinoxaline framework. These reactions often involve the formation of the heterocyclic ring through C-N bond formation under oxidative conditions, sometimes using air as the terminal oxidant. organic-chemistry.org

One such strategy is the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov In this one-pot reaction, the iron catalyst facilitates both the reduction of the nitro group to an amine and the oxidation of the diol to a dicarbonyl species in situ. These intermediates then condense to form the quinoxaline ring, with water as the only byproduct. nih.gov Other methods include the copper-catalyzed oxidative coupling of primary amines with o-phenylenediamine researchgate.net and the annulation of terminal alkynes with o-phenylenediamines using cobalt or copper catalysts. mdpi.comorganic-chemistry.org These methods provide direct access to substituted quinoxalines from simple and readily available starting materials.

Chemical Reactivity and Derivatization Research

Methyl quinoxaline-6-carboxylate is a versatile chemical intermediate whose reactivity is characterized by its two main functional components: the ester group and the quinoxaline (B1680401) ring system. Research into its derivatization has explored reactions at both of these sites, enabling the synthesis of a diverse range of molecules.

Spectroscopic Characterization Methodologies and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton NMR (¹H NMR) for Substituent Pattern and Methyl Ester Resonance

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the arrangement of hydrogen atoms within a molecule. In methyl quinoxaline-6-carboxylate, the chemical shifts (δ) of the protons provide clear evidence for the substituent pattern on the quinoxaline (B1680401) ring and the presence of the methyl ester group. oregonstate.edu The aromatic protons of the quinoxaline ring typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. oregonstate.educhemicalbook.com The specific splitting patterns of these aromatic signals can help determine the substitution pattern on the benzene (B151609) portion of the quinoxaline ring.

The methyl protons of the ester group (–COOCH₃) are expected to show a singlet in the upfield region, typically around 3.9-4.0 ppm. mdpi.com This characteristic signal is a key indicator of the methyl ester functionality. The integration of these signals, which corresponds to the number of protons, further confirms the structure. For instance, the integral of the methyl singlet should correspond to three protons.

Table 1: Representative ¹H NMR Spectral Data for Quinoxaline Derivatives

Functional GroupChemical Shift (δ, ppm) RangeMultiplicity
Aromatic Protons7.0 - 9.0Multiplet
Methyl Ester (-OCH₃)~3.9 - 4.0Singlet

Note: The exact chemical shifts can be influenced by the solvent used and the presence of other functional groups. ucl.ac.uk

Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org For this compound, the ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is particularly noteworthy, typically appearing in the highly deshielded region of the spectrum, around 160-180 ppm. libretexts.org The carbons of the quinoxaline ring will have signals in the aromatic region, generally between 120 and 150 ppm. chemicalbook.com The methyl carbon of the ester group will be observed in the upfield region, typically around 50-60 ppm. youtube.com The number of distinct signals in the ¹³C NMR spectrum confirms the symmetry and the number of unique carbon environments in the molecule.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypeChemical Shift (δ, ppm) Range
Carbonyl (C=O)160 - 180
Aromatic (C=C, C=N)120 - 150
Methyl (-OCH₃)50 - 60

Note: These are general ranges and can vary based on the specific molecular environment. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl Stretch)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org In the IR spectrum of this compound, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) group from the methyl ester. This strong absorption typically appears in the range of 1700-1750 cm⁻¹. orgchemboulder.comspectroscopyonline.com The presence of this band is a clear indication of the ester functionality.

Other characteristic absorptions include those for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹). libretexts.org The C=N stretching vibrations of the quinoxaline ring may appear in the 1500-1600 cm⁻¹ region. nih.gov The C-O stretching of the ester will also be present, typically in the 1000-1300 cm⁻¹ range. libretexts.org

Table 3: Key IR Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
C=O Stretch (Ester)1700 - 1750Strong
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Medium
C=N Stretch1500 - 1600Medium
C-O Stretch (Ester)1000 - 1300Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov For this compound (C₁₀H₈N₂O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 188.18 g/mol . matrix-fine-chemicals.comuni.lusigmaaldrich.com

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃), leading to characteristic fragment ions. The stability of the quinoxaline ring would likely result in it being a prominent fragment in the spectrum.

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution NMR, X-ray Crystallography)

For unambiguous structural confirmation, advanced spectroscopic techniques can be employed. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming the molecular formula. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, providing a detailed map of the molecular structure.

Resolution of Spectral Data Contradictions and Purity Assessment

In some instances, initial spectral data may present ambiguities or contradictions. For example, overlapping signals in the ¹H NMR spectrum or unexpected IR absorptions may occur. rsc.orgrsc.org These issues can often be resolved by employing a combination of the techniques described above. For instance, 2D NMR can help to resolve overlapping proton signals.

Spectroscopic methods are also crucial for assessing the purity of a sample of this compound. The presence of impurity peaks in NMR or IR spectra, or unexpected ions in the mass spectrum, can indicate the presence of starting materials, byproducts, or residual solvents. rsc.orgrsc.org The purity is often reported as a percentage based on methods like quantitative NMR or chromatographic techniques coupled with spectroscopy. sigmaaldrich.comfishersci.co.uk

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) for Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the reactivity of molecules by calculating various electronic properties and descriptors. For quinoxaline (B1680401) derivatives, DFT studies, often using the B3LYP functional with various basis sets like 6-311G(d,p), have been instrumental in optimizing molecular geometries and understanding their electronic and optical properties. nih.govox.ac.ukias.ac.in

A key aspect of reactivity prediction is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). jacsdirectory.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller energy gap generally implies higher reactivity. jacsdirectory.com

Theoretical studies on various quinoxaline derivatives have calculated these parameters to predict their behavior. For instance, a DFT study on quinoxaline-based dyes calculated HOMO-LUMO energy gaps to evaluate their potential in dye-sensitized solar cells, demonstrating how structural modifications impact these energy levels. nih.govresearchgate.net Another study on quinoxaline-based pyrazoline derivatives used DFT to investigate optimal molecular geometries and electronic properties. ox.ac.uk While specific DFT calculations for methyl quinoxaline-6-carboxylate are not extensively published, data from analogous structures provide insight into the expected values.

Table 1: Representative DFT-Calculated Properties for Quinoxaline Derivatives

Quinoxaline Derivative ClassHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational MethodReference
Quinoxaline-based Dyes (Range)-6.13 to -5.58-3.13 to -2.312.86 to 3.27B3LYP/6-311G(d,p) nih.gov
Ethyl 6-methyl-2-oxo-4-phenyl-tetrahydropyrimidine-5-carboxylate-6.52-1.844.68DFT/B3LYP/6-311G(d,p) jacsdirectory.com
Quinoxalinone Derivative-6.23-2.263.97B3LYP/6-311+G(d,p) ias.ac.in

This table presents data from related heterocyclic compounds to illustrate the typical range of values obtained through DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Numerous studies have performed docking simulations on quinoxaline derivatives to identify potential biological targets and elucidate their mechanism of action at a molecular level.

The quinoxaline scaffold has been shown to interact with a wide array of biological targets. Docking studies have identified potential binding interactions with enzymes and receptors involved in cancer, infectious diseases, and neurological disorders. For example, derivatives have been docked against targets such as:

α-Glucosidase: Diphenylquinoxaline-6-carbohydrazide hybrids were designed as inhibitors, with docking studies showing binding energies ranging from -2.207 to -5.802 kcal/mol. nih.gov

STAT3: Quinoxaline–furan (B31954) derivatives were identified as inhibitors of the STAT3 protein, with docking showing specific occupation of the SH2 domain. mdpi.com

HDAC-6: N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were shown to bind to the unique zinc finger ubiquitin-binding domain (HDAC6 Zf-UBD), with the quinoxaline ring establishing crucial π-π stacking interactions with a tryptophan residue (Trp 1182). mdpi.com

Bacterial Enzymes: Quinoxaline-based pyrazoline derivatives showed a docking score of -7.3 kcal/mol against the bacterial target 2az5. ox.ac.uk

EGFR and COX-2: Certain quinoxaline derivatives have been investigated as dual inhibitors, with docking revealing hydrogen bond formation with key residues like Gln178 and Ser339 in the COX-2 active site. nih.gov

These studies collectively highlight that the quinoxaline ring often acts as a critical anchor, participating in hydrophobic and π-π stacking interactions, while substituents on the ring form specific hydrogen bonds and other polar interactions that determine potency and selectivity.

Table 2: Examples of Molecular Docking Studies on Quinoxaline Derivatives

Derivative ClassProtein Target (PDB ID)Binding Affinity / ScoreKey Interactions NotedReference
Diphenylquinoxaline-6-carbohydrazideα-glucosidase-5.802 kcal/mol (for 7e)Binding within the enzyme active site nih.gov
Quinoxaline–arylfuranSTAT3KD value of 67.3 μMOccupies pY+1 and pY-X subpocket of the SH2 domain mdpi.com
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamideHDAC-6 (5WPB)-42.76 Kcal/mol (MM-GBSA for 6k)π-π stacking with Trp 1182 mdpi.com
Quinoxaline-based pyrazolineAnticancer Target (2az5)-7.3 kcal/molEnhanced stability in molecular dynamics simulations ox.ac.uk
Quinoxaline-carbohydrazideCOX-2Not specifiedHydrogen bonds with Gln178, Leu338, Ser339 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or physicochemical properties of a series of compounds with their biological activities. These mathematical models are invaluable for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features essential for a desired biological effect.

Several QSAR studies have been successfully conducted on various series of quinoxaline derivatives to model their activities against different diseases. These studies typically involve calculating a large number of molecular descriptors (e.g., topological, electronic, steric) and then using statistical methods like Partial Least Squares (PLS), Genetic Algorithms (GA), or k-Nearest Neighbor (kNN) to build a predictive model. nih.gov

Key findings from QSAR studies on quinoxalines include:

Antimalarial Activity: A 3D-QSAR study on 37 quinoxaline derivatives using kNN-MFA resulted in a model with good internal predictivity (q² = 0.7589). The model indicated that electrostatic fields were crucial, with specific regions favoring electron-withdrawing or electron-donating groups for enhanced activity.

Anti-tubercular Activity: Both 2D and 3D-QSAR models have been developed for quinoxaline derivatives against Mycobacterium tuberculosis. nih.govnih.gov These models identified important topological and electrostatic descriptors for activity and highlighted the influence of steric and electrostatic fields. nih.gov A study on quinoxaline-2-carboxylate 1,4-di-N-oxides used DRAGON descriptors to build predictive linear regression models for antimycobacterial potency. nih.gov

Anticancer Activity: A 2D-QSAR model was developed for quinoxaline derivatives against triple-negative breast cancer cells (MDA-MB-231). The resulting model showed good statistical significance (r² = 0.78, q² = 0.71) and identified five key descriptors related to energy, hydrophobicity, and dipole moment that govern the anticancer activity. nih.gov

These models serve as rational guides for designing new, more potent quinoxaline-based therapeutic agents by predicting their activity before synthesis. nih.gov

Table 3: Summary of QSAR Studies on Quinoxaline Derivatives

Activity ModeledQSAR MethodKey Statistical ParametersImportant Descriptor TypesReference
Antimalarial3D-QSAR (kNN-MFA)q² = 0.7589, pred_r² = 0.4752Electrostatic
Anti-tubercular2D/3D-QSAR (GA-PLS, SA-PLS)Not specifiedTopological, Electrostatic, Steric nih.gov
Anticancer (TNBC)2D-QSARr² = 0.78, q² = 0.71, pred_r² = 0.68Energy dispersive, Hydrophilic-hydrophobic distance, Dipole nih.gov
Anticancer (Leukemia)QSAR (Genetic Algorithms)Model discussed for esters of quinoxaline-7-carboxylateTheoretical descriptors nih.gov

Prediction of Compound Stability Under Physiological Conditions

The stability of a compound under physiological conditions (typically pH ~7.4, 37°C) is a critical factor for its potential as a therapeutic agent. For this compound, the primary point of potential chemical instability is the methyl ester functional group. Esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to yield a carboxylic acid and an alcohol.

This reaction can be catalyzed by either acid or base. libretexts.org Under typical physiological pH, this hydrolysis is generally slow but can be significantly accelerated by the presence of esterase enzymes in the blood, liver, and other tissues. Therefore, this compound could potentially act as a prodrug, being hydrolyzed in vivo to the more polar quinoxaline-6-carboxylic acid. This is a common strategy in drug design to improve properties like membrane permeability. In one study, an ester of quinoxaline-2-carboxylic acid was specifically identified as a prodrug with potent activity, suggesting the ester is cleaved in vivo. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

The pharmacokinetic profile of a potential drug, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is crucial for its success. In silico ADME predictions are now a standard part of the early drug discovery process, used to filter out compounds with poor drug-like properties. iapchem.org One of the most well-known guidelines for predicting oral bioavailability is Lipinski's Rule of Five. drugbank.comunits.it

Lipinski's rule states that an orally active drug generally has:

A molecular weight (MW) of less than 500 Daltons.

A logP (a measure of lipophilicity) not greater than 5.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

Compounds that comply with this rule are more likely to have good absorption and permeation. researchgate.net In silico ADME predictions for various quinoxaline derivatives have been reported in numerous studies. For a series of novel quinoxaline derivatives, calculations showed that the most potent compounds were in full accordance with Lipinski's rule and Veber's standards (which adds criteria for rotatable bonds and polar surface area). nih.gov Other studies have used programs like QikProp to predict a wider range of properties, including aqueous solubility (QPlogS), blood-brain barrier passage, and human oral absorption percentage. nih.gov

For this compound, the key ADME parameters can be calculated based on its molecular structure.

Table 4: Predicted Physicochemical and ADME Properties for this compound

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular FormulaC10H8N2O2--
Molecular Weight (MW)188.18 g/mol< 500Yes
Hydrogen Bond Donors (HBD)0≤ 5Yes
Hydrogen Bond Acceptors (HBA)4 (2xN, 2xO)≤ 10Yes
LogP (Octanol-Water Partition Coefficient)~1.5 - 2.0 (Calculated)≤ 5Yes
Topological Polar Surface Area (TPSA)51.68 Ų (Calculated)< 140 Ų (Veber's Rule)Yes

Calculated values are based on standard computational algorithms.

Based on these in silico predictions, this compound exhibits physicochemical properties consistent with good oral bioavailability, showing no violations of Lipinski's Rule of Five. Its profile suggests it is a promising scaffold for further investigation and development.

Medicinal Chemistry and Biological Activity Research

Antimicrobial Activity Studies

The quinoxaline (B1680401) scaffold is a promising foundation for the development of new antimicrobial agents. Derivatives of methyl quinoxaline have demonstrated a range of antimicrobial activities, which are detailed in the following sections.

Antibacterial Efficacy

Derivatives of methyl quinoxaline have been investigated for their effectiveness against a variety of bacteria, including strains known for their resistance to existing antibiotics.

Against MRSA, E. coli, P. aeruginosa, S. aureus, and S. pyogenes

Quinoxaline derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In a study evaluating a series of quinoxaline-5-carboxamide derivatives, compounds with fluoro-substituted phenyl groups, as well as those with cyclic and aliphatic chains, demonstrated significant antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. researchgate.net Specifically, some of these derivatives exhibited excellent activity against these strains, while others displayed moderate effectiveness. researchgate.net

Another study focused on quinoxaline derivatives and their activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that a specific quinoxaline derivative compound showed promising efficacy against MRSA, with most isolates having low minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL. nih.gov This suggests its potential as a novel treatment approach for MRSA infections. nih.gov In fact, the MIC values for this derivative were comparable to those of vancomycin (B549263) against the tested MRSA isolates. nih.gov

Furthermore, research on 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazone derivatives revealed broad-spectrum action against twenty-four bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.0313 to 0.250 mg/mL. amazonaws.com This suggests that such compounds could be valuable in formulating new antibiotics to combat the growing issue of pathogen resistance. amazonaws.com The study also noted that the minimum bactericidal concentrations (MBCs) for these synthetic compounds against Gram-positive bacteria were between 0.0625 mg/mL and 0.500 mg/mL. amazonaws.com

Additionally, C-2 amine-substituted quinoxaline analogues have been designed and synthesized, with some showing good to moderate antibacterial activity against S. aureus, B. subtilis, MRSA, and E. coli, with MICs in the range of 4–32 μg mL−1. rsc.org One particular compound from this series was identified as a potent broad-spectrum antibacterial agent. rsc.org

While specific data for methyl quinoxaline-6-carboxylate against all the listed strains is not extensively detailed in the provided context, the broader research on methyl quinoxaline derivatives indicates a strong potential for antibacterial action. The presence of different substituents on the quinoxaline core significantly influences the antibacterial potency. nih.gov For instance, the introduction of hydrophobic moieties at the 3-position of 1-methylquinoxalinium iodides led to a significant increase in antibacterial activity. nih.gov

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

Compound/Derivative Type Bacterial Strain(s) Activity/MIC/MBC Reference(s)
Quinoxaline-5-carboxamides E. coli, P. aeruginosa, S. aureus, S. pyogenes Significant to moderate activity researchgate.net
Quinoxaline Derivative Methicillin-Resistant S. aureus (MRSA) MIC: 1–4 μg/mL nih.gov
3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazones 24 bacterial strains (including Gram-positive) MIC: 0.0313 - 0.250 mg/mL; MBC: 0.0625 - 0.500 mg/mL amazonaws.com
C-2 Amine-Substituted Quinoxalines S. aureus, B. subtilis, MRSA, E. coli MIC: 4–32 μg mL−1 rsc.org
1-Methylquinoxalinium Iodides (with hydrophobic substituents) S. aureus Significant increase in activity nih.gov

Antifungal Efficacy

Research has also explored the potential of methyl quinoxaline derivatives as antifungal agents. Studies have shown that these compounds can be effective against various fungal pathogens.

For instance, newly synthesized azabicyclic derivatives of 6-methyl-quinoxaline have demonstrated activity against Candida albicans. nih.gov In another study, certain 2-methylquinoxaline (B147225) derivatives showed moderate activity against Aspergillus niger and C. albicans. nih.gov The specific substitutions on the quinoxaline ring were found to influence the antifungal spectrum. nih.gov

Furthermore, a novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, exhibited promising antifungal activity against different Candida species, showing higher efficacy than Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis in vitro. nih.gov

While direct studies on the antifungal efficacy of this compound are not detailed, the broader family of quinoxaline derivatives shows significant promise in this area. nih.govnih.govnih.gov

Structure-Activity Relationships for Enhanced Efficacy Against Resistant Strains

The development of effective antimicrobials against resistant strains is a critical area of research. Structure-activity relationship (SAR) studies on quinoxaline derivatives provide valuable insights into designing more potent compounds.

For antibacterial agents, the position and nature of substituents on the quinoxaline ring are crucial. For example, the introduction of a hydrophobic moiety at the 3-position of 1-methylquinoxalinium iodides significantly enhances antibacterial activity, whereas the same substitution at the 2-position of quinoxaline does not have the same effect. nih.gov This suggests that the quaternization of the quinoxaline nitrogen and the specific placement of hydrophobic groups are key for activity against strains like MRSA. nih.gov

In the case of quinoxaline-5-carboxamides, the presence of fluoro-substituted phenyl groups and certain cyclic or aliphatic chains leads to excellent antibacterial activity. researchgate.net This indicates that lipophilicity and the electronic nature of the substituents play a significant role.

For antifungal activity, SAR studies on a series of amide derivatives revealed that having a quinoxaline or methyl quinoxaline as ring A diminished the activity, while introducing a small electron-withdrawing group like chloro into ring A slightly improved it. nih.gov

These findings underscore the importance of targeted chemical modifications to the methyl quinoxaline scaffold to optimize its antimicrobial properties and overcome resistance mechanisms.

Anticancer Potential and Mechanisms of Action

Quinoxaline derivatives, including those based on a methyl quinoxaline framework, are recognized for their significant potential as anticancer agents. nih.govekb.egekb.eg Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways and the induction of programmed cell death.

Inhibition of Enzyme Activity

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is by inhibiting the activity of various protein kinases, which are crucial for tumor growth and survival. ekb.egekb.eg

Inhibition of Tyrosine Kinases, C-MET Kinases, and EGFR-TK

Quinoxalines are known to act as selective ATP-competitive inhibitors for a range of kinases. nih.govekb.egekb.eg Several studies have highlighted the potential of quinoxaline derivatives to inhibit key tyrosine kinases involved in cancer progression.

c-Met Kinase: A series of novel quinoxaline derivatives have been synthesized and evaluated as specific inhibitors of c-Met kinase. lookchem.comnih.gov Many of these compounds exhibited potent inhibitory activity against the c-Met kinase enzyme and showed good inhibitory activity against a c-Met overexpressed human gastric cancer cell line. lookchem.comnih.gov The stereochemistry of the molecule was found to be crucial, with the R-isomer of one compound showing significantly higher activity than its S-isomer. lookchem.com

EGFR-TK: Several studies have focused on the inhibition of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) by quinoxaline derivatives. researchgate.netnih.gov Certain synthesized quinoxaline derivatives have demonstrated strong EGFR inhibitory activity, with some compounds showing potency comparable to the known inhibitor Erlotinib. researchgate.net The introduction of specific substituents on the quinoxaline ring has been shown to yield potent EGFR inhibitors. nih.gov For instance, some novel quinoxalinone-containing compounds have been identified as promising inhibitors of a mutated form of EGFR (L858R/T790M/C797S). nih.gov

The ability of the quinoxaline scaffold to form hydrogen bonds with kinases, coupled with the ease of its chemical modification, makes it a valuable platform for designing potent and selective kinase inhibitors. lookchem.com

Table 2: Enzyme Inhibitory Activity of Selected Quinoxaline Derivatives

Derivative Class Target Enzyme Key Findings Reference(s)
Novel Quinoxaline Derivatives c-Met Kinase Potent inhibitory activity; R-isomer more active than S-isomer. lookchem.comnih.gov
Quinoxaline Derivatives EGFR-TK Strong inhibitory activity, comparable to Erlotinib. researchgate.net
Quinoxalinone-containing Compounds EGFR (L858R/T790M/C797S) TK Promising inhibitors with IC50 values in the nanomolar range. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

In addition to enzyme inhibition, another significant mechanism of anticancer activity for quinoxaline derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govnih.govnih.gov

Research has shown that certain 3-methylquinoxaline derivatives can induce apoptosis. nih.gov For example, one promising compound was found to arrest the growth of HepG2 cancer cells at the G2/M phase of the cell cycle and induce apoptosis in a significant percentage of the cell population. nih.gov This was accompanied by an increase in the levels of pro-apoptotic proteins like caspase-3, caspase-9, and BAX, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Similarly, other studies have demonstrated that novel 2-substituted-quinoxaline analogues can induce cell cycle arrest at the G1 transition and trigger apoptosis in MCF-7 breast cancer cells. nih.gov The toxic effects of quinoxaline have been linked to the induction of oxidative DNA damage, which in turn causes cell cycle arrest. frontiersin.org It has been suggested that the clinical application of quinoxaline and its derivatives could be particularly effective in targeting cancer cells with defective cell cycle arrest pathways. frontiersin.org

The ability of quinoxaline-containing peptides to induce apoptosis has also been investigated. One such peptide was found to accumulate in the acidic compartments of HeLa cells, blocking autophagy and leading to the activation of apoptosis. nih.gov

Table 3: Apoptotic and Cell Cycle Effects of Selected Quinoxaline Derivatives

Compound/Derivative Type Cancer Cell Line Mechanism Key Findings Reference(s)
3-Methylquinoxaline derivative (11e) HepG-2 (Liver) Cell Cycle Arrest & Apoptosis Arrested cell growth at G2/M phase; Induced apoptosis by 49.14%; Increased caspase-3, caspase-9, BAX; Decreased Bcl-2. nih.gov
2-Substituted-quinoxaline analogue (3b) MCF-7 (Breast) Cell Cycle Arrest & Apoptosis Induced cell cycle arrest at G1 transition; Triggered apoptosis. nih.gov
Quinoxaline General Cell Cycle Arrest Induces oxidative DNA damage leading to cell cycle arrest. frontiersin.org
Quinoxaline-containing peptide (RZ2) HeLa (Cervical) Apoptosis via Autophagy Modulation Accumulates in acidic compartments, blocks autophagy, leading to apoptosis. nih.gov

Inhibition of Tubulin Polymerization

Quinoxaline derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism in cell division, making them attractive candidates for anticancer drug development. Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. nih.gov Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.

One study highlighted a novel tubulin inhibitor, compound 6h, which demonstrated the ability to bind to the colchicine-binding site of tubulin and inhibit its polymerization. nih.gov This inhibition of tubulin polymerization led to G2/M cell cycle arrest in non-small cell lung cancer (NSCLC) cells (A549 and H460), ultimately inducing apoptosis. nih.gov Furthermore, the compound was found to suppress tumor-associated angiogenesis, a critical process for tumor growth and metastasis. nih.gov

Compound Activity Mechanism Cell Lines Reference
Compound 6hAntitumor, Anti-angiogenesisInhibition of tubulin polymerization, G2/M cell cycle arrest, Apoptosis inductionA549, H460 (NSCLC) nih.gov

Topoisomerase Inhibition

Topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They are validated targets for cancer chemotherapy. Certain quinoxaline derivatives have been investigated as topoisomerase inhibitors.

For instance, the antineoplastic quinoxaline topoisomerase II poisons, XK469 and CQS (chloroquinoxaline sulfonamide), have been shown to induce DNA cleavage by targeting topoisomerase IIα and IIβ. ed.ac.uk Interestingly, these two structurally similar compounds exhibited distinct DNA cleavage patterns with each isozyme, suggesting that the specific structure of the quinoxaline derivative can significantly influence its interaction with topoisomerase isozymes. ed.ac.uk Another novel compound, CY13II, was identified as a DNA topoisomerase I inhibitor that induces G2/M phase cell cycle arrest. nih.gov Unlike camptothecin, which stabilizes the topoisomerase I-DNA cleavage complex, CY13II appears to inhibit the catalytic activity of the enzyme. nih.gov

Compound Target Mechanism of Action Significance Reference
XK469Topoisomerase IIα, Topoisomerase IIβDNA cleavageIsozyme-specific cleavage patterns ed.ac.uk
CQSTopoisomerase IIα, Topoisomerase IIβDNA cleavageIsozyme-specific cleavage patterns ed.ac.uk
CY13IITopoisomerase ICatalytic inhibition, G2/M cell cycle arrestDifferent mechanism from camptothecin nih.gov

JNK Inhibitory Effects

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis. The JNK signaling pathway is implicated in various diseases, making it a target for therapeutic intervention.

Research into 11H-indeno[1,2-b]quinoxalin-11-one oxime derivatives has identified several compounds with submicromolar binding affinity for JNK isoforms. bohrium.com Selected compounds from this series were shown to inhibit lipopolysaccharide (LPS)-induced c-Jun phosphorylation, a direct confirmation of JNK inhibition in cells. bohrium.comresearchgate.net These findings suggest that quinoxaline-based compounds can serve as a scaffold for the development of specific JNK inhibitors for treating inflammatory diseases and other conditions where the JNK pathway is overactive. bohrium.com

Targeted Therapy Research

The diverse biological activities of quinoxaline derivatives make them attractive candidates for targeted therapy in cancer. researchgate.net Their ability to interact with various biomolecules allows for the design of specific inhibitors for key cellular targets. plos.org

Recent research has focused on designing quinoxaline derivatives that target specific molecular pathways in cancer cells. For example, quinoxaline-tethered imidazopyri(mi)dine derivatives have been synthesized and shown to have potent antiproliferative activity against oral squamous cell carcinoma cells by activating pyruvate (B1213749) kinase M2 (PKM2), an enzyme overexpressed in many cancers. researchgate.net Another study identified a quinoxaline-isoselenourea compound that targets the STAT3 pathway, showing promise as a therapeutic for melanoma. nih.gov These examples highlight the versatility of the quinoxaline scaffold in the development of targeted anticancer agents. researchgate.netnih.gov

Antiviral Efficacy (e.g., against HIV, SARS-CoV-2, Influenza)

The quinoxaline moiety is a key component in a variety of compounds exhibiting significant antiviral activity against a range of viruses. nih.govnih.govnih.govrsc.org

Against HIV: Certain quinoxaline derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov For instance, S-2720 is a notable quinoxaline-based compound that has demonstrated strong inhibitory activity against HIV-1 reverse transcriptase. nih.gov

Against SARS-CoV-2: In the context of the COVID-19 pandemic, quinoxaline derivatives have been investigated as potential inhibitors of SARS-CoV-2. nih.govnih.govrsc.org Glecaprevir, a quinoxaline-containing drug approved for Hepatitis C, has been studied for its potential to inhibit the main protease (Mpro) of SARS-CoV-2 due to structural similarities between the proteases of different viruses. nih.gov

Against Influenza: Quinoxaline derivatives have also shown promise as inhibitors of the influenza virus. nih.govresearchgate.netnih.govrsc.org Specifically, they have been designed to target the non-structural protein 1 (NS1A) of influenza A, which is crucial for viral replication. researchgate.net Compounds that disrupt the interaction between NS1A and double-stranded RNA have demonstrated antiviral activity. researchgate.net

Virus Target Example Compound Class/Drug Reference
HIV-1Reverse TranscriptaseS-2720 nih.gov
SARS-CoV-2Main Protease (Mpro)Glecaprevir nih.gov
Influenza ANon-structural protein 1 (NS1A)2,3,6-substituted quinoxalines nih.govresearchgate.net

Antiparasitic Activity

Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), have demonstrated significant activity against a variety of protozoan parasites. nih.govnih.gov

Antiamoebic Properties (e.g., against Entamoeba histolytica)

Research has highlighted the potential of quinoxaline derivatives as effective agents against Entamoeba histolytica, the causative agent of amoebiasis. nih.govbohrium.com Specifically, esters of quinoxaline-7-carboxylate 1,4-di-N-oxide have been shown to inhibit the growth of E. histolytica. nih.govrjeid.com

Studies have shown that these compounds can induce morphological changes in E. histolytica trophozoites, increase reactive oxygen species, and inhibit the activity of thioredoxin reductase, an essential enzyme for the parasite's survival. ed.ac.uknih.gov Proteomic analysis of trophozoites treated with active quinoxaline derivatives revealed deregulation of proteins involved in the cytoskeleton, intracellular traffic, and redox homeostasis, ultimately affecting the parasite's virulence and survival. ed.ac.uknih.gov Some of these derivatives have exhibited better anti-amoebic activity than the standard drug, metronidazole. nih.gov

Compound Class Mechanism of Action Effect on E. histolytica Reference
Esters of quinoxaline-7-carboxylate 1,4-di-N-oxideInhibition of thioredoxin reductase, Induction of oxidative stressGrowth inhibition, Morphological changes, Reduced virulence ed.ac.uknih.govrjeid.com

Antileishmanial Activity

Leishmaniasis is a significant parasitic disease for which new and effective treatments are urgently needed. mdpi.commdpi.com Research into quinoxaline derivatives has shown promising results. A study on quinoxaline di-N-oxides (QdNOs) containing an amino acid side chain demonstrated that substituents on the quinoxaline ring influence activity. nih.gov Specifically, the presence of a substituent at the C-6 position was found to increase antileishmanial activity. nih.gov

Further studies on new 1,4-di-N-oxide quinoxaline derivatives identified compounds with notable activity against Leishmania infantum and Leishmania amazonensis. mdpi.com For instance, a derivative featuring a 3-chloropropyl group and a chlorine atom at the R7 position showed the most potent results against L. infantum with an IC₅₀ of 0.7 µM. mdpi.com Similarly, investigations into quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives revealed two compounds with superior anti-leishmanial activity against Leishmania mexicana compared to the reference drug Amphotericin B. nih.gov

Derivative ClassTarget SpeciesKey FindingsReference
Quinoxaline di-N-oxides (QdNOs)Leishmania spp.Substituent at C-6 position increases activity. nih.gov
1,4-di-N-oxide quinoxalinesL. infantum, L. amazonensisA 3-chloropropyl derivative was most active against L. infantum (IC₅₀ = 0.7 µM). mdpi.com
Quinoxaline-7-carboxylate 1,4-di-N-oxidesL. mexicanaTwo derivatives showed better activity than Amphotericin B. nih.gov
2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxidesL. infantumTwo compounds demonstrated good activity. mdpi.com

Antimalarial Activity (e.g., against P. falciparum)

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most dangerous form of malaria, necessitates the development of new antimalarial agents. nih.govscienceopen.com Quinoxaline derivatives have been a focal point of this research. nih.gov

Structure-activity relationship (SAR) studies have shown that for some quinoxaline derivatives, an enone moiety linked to the quinoxaline ring is important for antimalarial activity. nih.gov In other series, the presence of halogen groups at the R7 position of the quinoxaline 1,4-di-N-oxide ring enhances antiplasmodial activity. mdpi.com For example, a cyclopentyl derivative with a chlorine substituent at R7 showed an antiplasmodial activity of 2.9 µM. mdpi.com

Research on anti-schistosomal quinoxaline-based compounds has revealed potent activity against the asexual blood stage of P. falciparum. nih.govmalariaworld.org One lead compound demonstrated IC₅₀ values of 22 nM against the 3D7 strain and 32 nM against the multi-drug resistant Dd2 strain. nih.gov Significantly, modification of a nitro group at the C6 position of the quinoxaline core to an amide derivative greatly reduced this activity, highlighting the importance of the substituent at this specific position. nih.gov

Derivative ClassP. falciparum Strain(s)IC₅₀ ValuesKey Structural FeatureReference
Quinoxaline-based anti-schistosomal compound3D722 nMNitro group at C6 position nih.gov
Quinoxaline-based anti-schistosomal compoundDd2 (multi-drug resistant)32 nMNitro group at C6 position nih.gov
Cyclopentyl quinoxaline 1,4-di-N-oxideFCR-32.9 µMChlorine at R7 position mdpi.com

Anti-inflammatory Properties

Quinoxaline derivatives are recognized for their potential anti-inflammatory properties. benthamdirect.comnih.gov The mechanism of action is often attributed to their ability to inhibit the expression of various inflammatory modulators. benthamdirect.comnih.gov These include cyclooxygenase (COX), cytokines, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). benthamdirect.comnih.gov Furthermore, the inhibition of p38α Mitogen-Activated Protein Kinase (p38α MAPK) is another pathway through which these compounds may exert their anti-inflammatory effects. benthamdirect.comnih.gov This broad range of potential targets makes the quinoxaline scaffold a promising template for designing novel anti-inflammatory agents. benthamdirect.com

Antioxidant Activities

The antioxidant potential of quinoxaline derivatives has also been noted in scientific literature. The formation of quinoxaline 1,4-di-N-oxides, in particular, is associated with a significant increase in antioxidant activity. nih.gov The presence of methoxy (B1213986) (-OCH3) and phenolic hydroxyl (-OH) groups on aromatic rings can also promote antioxidant properties. nih.gov This is often related to the electron-donating ability of these functional groups. nih.gov While direct studies on this compound are limited, the principles of structure-antioxidant relationships suggest that modifications to the quinoxaline core, such as the introduction of N-oxides or hydroxyl groups, could yield compounds with significant antioxidant capabilities.

Herbicide Development in Agricultural Research

In the field of agriculture, quinoxaline derivatives have been explored for their herbicidal properties. researchgate.net Substituted quinoxalines have shown potential as both herbicides and herbicide safeners. researchgate.net Herbicide safeners are compounds used to protect crops from injury caused by herbicides. nih.gov For instance, certain quinoxaline derivatives have demonstrated the ability to protect Zea mays (corn) from damage by isoxaflutole, an HPPD inhibitor herbicide, by enhancing the activity of detoxifying enzymes like glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450). nih.gov

Other research has focused on developing quinoxaline-based compounds as direct herbicides. researchgate.net Some derivatives have been found to act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a different mode of action from the more commonly studied HPPD inhibition. researchgate.net The versatility of the quinoxaline structure allows for its application in various aspects of weed management technology.

Enzyme Inhibition Studies

The ability of quinoxaline derivatives to inhibit specific enzymes is a key aspect of their biological activity, particularly in herbicide development.

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a crucial enzyme in plants for amino acid metabolism and is a validated target for herbicides. nih.govwikipedia.org HPPD-inhibiting herbicides disrupt this pathway, leading to a reduction in carotenoids, which protect chlorophyll (B73375) from sun damage, ultimately causing the plant to bleach and die. nih.govwikipedia.org

Researchers have designed and synthesized novel quinoxaline derivatives to act as HPPD inhibitors. nih.gov By employing a strategy of splicing active fragments, a series of triketone-containing quinoxaline derivatives were developed. nih.gov In vitro tests confirmed that many of these compounds showed potent inhibition of Arabidopsis thaliana HPPD (AtHPPD). nih.gov One compound in particular, designated III-5, exhibited herbicidal effects comparable to the commercial herbicide mesotrione. nih.gov Molecular docking studies suggest that such compounds bind effectively within the active site of the HPPD enzyme. nih.gov The development of these quinoxaline-based HPPD inhibitors represents a significant direction in the search for new, effective herbicides. nih.govnih.gov

Pharmacological Lead Discovery and Development

The quinoxaline core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This versatility makes quinoxaline derivatives, including this compound, valuable starting points for lead discovery and development across various therapeutic areas. The synthetic accessibility of the quinoxaline ring system further enhances its appeal for creating diverse chemical libraries for screening. nih.gov

The development of new synthetic methodologies has facilitated the generation of a wide array of substituted quinoxalines, allowing for extensive structure-activity relationship (SAR) studies. mdpi.comnih.gov SAR studies on different series of quinoxaline derivatives have provided insights into how substitutions on the quinoxaline ring influence biological activity. For example, in a series of anticancer quinoxalines, it was found that the nature and position of substituents significantly impacted their potency. mdpi.com While not directly related to neuroprotection, these studies underscore the importance of systematic structural modification in optimizing the pharmacological profile of quinoxaline-based compounds.

This compound itself can serve as a key intermediate in the synthesis of more complex molecules. The carboxylate group at the 6-position provides a convenient handle for further chemical modifications, such as amide bond formation or reduction to an alcohol, enabling the exploration of a wider chemical space. This functional group allows for the introduction of various pharmacophores to modulate properties like solubility, cell permeability, and target binding affinity.

The use of the quinoxaline scaffold in drug discovery is not limited to a single therapeutic area. Derivatives have been investigated for their anticancer, antimicrobial, anti-inflammatory, and antiviral activities, among others. nih.govnih.gov This broad spectrum of activity suggests that libraries of quinoxaline derivatives built around a common core like this compound could yield hits against multiple targets.

Table 2: Pharmacological Applications of the Quinoxaline Scaffold

Therapeutic AreaTarget/Mechanism (Example)Reference
AnticancerEGFR and COX-2 inhibition nih.gov
AntimycobacterialDNA damage mdpi.com
AntiviralVarious viral targets mdpi.com
Anti-inflammatoryCOX-2 inhibition nih.gov

Mentioned Compounds

Structure Activity Relationship Sar Studies and Drug Design Principles

Impact of Substituent Position and Steric Effects on Efficacy

The biological activity of quinoxaline (B1680401) derivatives is highly sensitive to the nature, position, and steric bulk of substituents on the heterocyclic ring. SAR studies consistently show that substitutions at the C2, C3, C6, and C7 positions are pivotal in modulating efficacy. mdpi.com

For instance, in the context of antiviral activity against respiratory pathogens, the size and characteristics of groups attached to a chloroquinoxaline core significantly affect binding affinity to target proteins. nih.gov While hydroxy cycloalkyl, aryl, and heteroaryl groups at the R3 position can enhance activity, larger alkyl chains like butyl or tert-butyl tend to diminish binding affinity. nih.gov Similarly, for certain antagonists, alkyl chains of 4 to 5 carbons at the R6 position increase activity, but extending the chain to a hexyl group leads to a decrease in antagonistic effect. nih.gov

In anticancer derivatives, the electronic properties of substituents play a critical role. The introduction of electron-donating groups, such as a methoxy (B1213986) group (-OCH3), has been shown to increase activity, whereas replacement with electron-withdrawing groups like chlorine (-Cl) can decrease it. mdpi.com Conversely, in other series, an unsubstituted aromatic ring is preferred, and a chloro substituent provides higher activity than bromo or methyl groups. mdpi.com The presence of a cyano (-CN) group on an aliphatic chain attached to a quinoxaline nitrogen has been identified as essential for activity in some anticancer compounds. mdpi.com

The position of functional groups also dictates their impact. In one series of antitubercular agents, moving a piperazine (B1678402) fragment from position 6 to position 7 of the quinoxaline core resulted in a decrease in activity. mdpi.com This highlights the precise spatial and electronic requirements for optimal interaction with biological targets.

Molecular Hybridization and Bioisosteric Replacement Strategies

Modern drug design frequently employs molecular hybridization and bioisosteric replacement to enhance the therapeutic potential of lead compounds. mdpi.com These strategies are central to optimizing the quinoxaline scaffold.

Molecular Hybridization involves combining the quinoxaline core with other known bioactive pharmacophores to create a single hybrid molecule with potentially synergistic or enhanced activity. mdpi.com This approach has been successfully used to potentiate the anticancer activity of quinoxaline derivatives. mdpi.com For example, hybrid molecules linking quinoxaline with coumarin (B35378) have been investigated for their anticancer effects. mdpi.com

Bioisosteric Replacement is the substitution of one atom or group with another that has similar physical or chemical properties, aiming to improve potency, selectivity, or pharmacokinetic parameters. A common strategy involves the replacement of a carboxylic acid or its ester derivative, such as the methyl ester in methyl quinoxaline-6-carboxylate. For instance, the carboxylate group can be replaced by bioisosteres like tetrazoles. This substitution can enhance lipophilicity and improve membrane permeability while maintaining the necessary acidic properties for target interaction, a technique successfully used in the development of drugs like the angiotensin II antagonist losartan. mdpi.com In another example, replacing an ester group with a hydrazide group was found to decrease anticancer activity, demonstrating that not all replacements are beneficial and are highly context-dependent. mdpi.com

Optimization of Quinoxaline Scaffolds for Targeted Biological Activity

The optimization of the quinoxaline scaffold is a key objective in medicinal chemistry to develop potent and selective therapeutic agents. mdpi.com The versatility of the quinoxaline ring allows for structural modifications at several key positions, primarily C2, C3, C6, and C7, to fine-tune its interaction with specific biological targets. mdpi.com

One primary strategy is the introduction of various substituents to modulate the electronic and steric properties of the molecule. This can enhance binding affinity to target enzymes or receptors. For example, in the development of anticancer agents targeting kinases, quinoxaline derivatives have been optimized to act as selective ATP competitive inhibitors. nih.gov The addition of specific linkers, such as an NH-CO group at the C2 position, has been shown to increase activity, whereas aliphatic linkers can decrease it. mdpi.com

Another optimization approach involves generating focused chemical libraries with diverse substitutions at key positions. Screening these libraries against panels of cancer cell lines or specific enzymes allows for the identification of promising candidates and the elucidation of detailed SAR. nih.gov For instance, a library of quinoxalin-6-amine analogs was synthesized to probe the scaffold for antiproliferative activity, leading to the identification of a potent bisfuranylquinoxalineurea analog. nih.gov

Computational methods, including molecular docking, are also employed to guide the optimization process. These in silico studies help predict how different derivatives will bind to a target's active site, allowing for a more rational design of new analogs with improved activity. nih.govresearchgate.net

SAR of Anticancer Quinoxalines

The quinoxaline scaffold is a prominent feature in the design of novel anticancer agents, with SAR studies providing critical insights for developing more potent compounds. mdpi.commdpi.com

Key SAR Findings for Anticancer Activity:

Substituents at C2 and C3: The groups at these positions are crucial. In some series, a benzoxazole (B165842) moiety at the second position confers higher activity than other heterocyclic systems. mdpi.com For other derivatives, having unsubstituted aromatic rings at these positions leads to higher activity. mdpi.com Linkers also matter; an NH linker at the third position is essential for the activity of certain compounds. mdpi.com

Substituents at C6 and C7: Modifications on the benzene (B151609) ring of the quinoxaline core are also significant. For some derivatives, the introduction of a small electron-withdrawing group like chlorine slightly improves activity. nih.gov

Influence of Electronic Properties: The electronic nature of substituents has a variable but significant impact. In some series, electron-donating groups on an attached phenyl ring increase activity, while electron-withdrawing groups decrease it. nih.gov In another series, the opposite was observed, where an electron-withdrawing chloro group was more effective than an electron-releasing methyl group. mdpi.com

Role of Linkers: The nature of the linker connecting substituents to the quinoxaline core is important. An NH-CO linker at the C2 position was found to increase activity, whereas aliphatic linkers were detrimental. mdpi.com

The table below summarizes findings from various studies on quinoxaline derivatives and their anticancer activity.

Compound SeriesPosition of SubstitutionFavorable Substituents for ActivityUnfavorable Substituents for ActivityTarget/Cell LineCitation
Quinoxaline-Coumarin HybridsC2, C3Unsubstituted aromatic rings, -Cl-Br, -CH3Melanoma (MALME-M) mdpi.com
Quinoxaline AmidesC2NH-CO linker, -Cl on phenyl ringAliphatic linkers, -CH3, -OCH3MCF-7, HCT116 mdpi.com
N-phenyl-3-(quinoxalin-2-ylamino) benzamidesBenzene ring of quinoxaline-Cl (slight improvement)-CH3HCT116, MCF-7 nih.gov
Quinoxaline Urea (B33335)/ThioureaBenzene ring of quinoxaline-CH3 (methylquinoxaline)Unsubstituted quinoxalineHepG2 nih.gov
1-(N-substituted)-quinoxalinesBenzene ring of quinoxaline-OCH3-ClMCF-7 mdpi.com
Quinoxalin-6-amine analogsC2, C3Bisfuranylurea-Various cancer cell lines nih.gov

These studies collectively demonstrate that the anticancer efficacy of quinoxaline derivatives can be systematically optimized by modifying substituents at key positions to enhance interactions with biological targets like topoisomerase II and various kinases. tandfonline.commdpi.com

SAR of Antimicrobial Quinoxalines

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, with numerous studies exploring their SAR to develop more effective treatments against a range of pathogens, including bacteria and fungi. nih.govnih.govmdpi.com

SAR studies on a series of quinoxaline-6-carboxamide derivatives revealed that the nature of the amide substituent is critical for antibacterial activity. researchgate.net Compounds featuring 3-Chloro-4-Fluorophenyl, 2-Hydroxy-ethyl, 2-Iodo-3-Trifluoromethylphenyl, and 2-Ethynyl-aniline moieties exhibited excellent activity against both Gram-positive and Gram-negative bacteria. researchgate.net

In another study focusing on 2-chloro-3-methylquinoxaline (B189447) derivatives, the replacement of the C2 chlorine with an ether-linked benzaldehyde (B42025) or benzamine, which was then used to form Schiff bases, yielded compounds with notable antibacterial activity. nih.gov Specifically, derivatives 5c, 5d, 7a, and 7c were highly active against E. coli. nih.gov Symmetrically disubstituted quinoxalines often show more significant antibacterial activity compared to asymmetrically substituted ones. nih.gov

The table below presents the antibacterial activity of selected quinoxaline Schiff base derivatives.

CompoundSubstituent on Benziminomethyl/Benzylidine GroupS. aureus (Zone of Inhibition, mm)B. subtilis (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)P. aeruginosa (Zone of Inhibition, mm)Citation
5a 2-Cl18-1917 nih.gov
5c 4-Cl191821- nih.gov
5d 2-NO220192219 nih.gov
7a H19182018 nih.gov
7c 4-Cl20192220 nih.gov
Ciprofloxacin (Standard)25242624 nih.gov

For antifungal activity, certain quinoxaline derivatives showed moderate effects. nih.govnih.gov For instance, some Schiff bases demonstrated moderate activity against A. niger but were inactive against C. albicans. nih.gov In another series, compounds with specific substitutions showed considerable activity against Aspergillus flavus. nih.gov

These findings underscore that strategic modifications of the quinoxaline scaffold, particularly at the C2, C3, and C6 positions, are crucial for developing potent antimicrobial agents.

SAR of Antileishmanial Quinoxalines

Leishmaniasis remains a significant global health issue, and quinoxaline derivatives have emerged as a promising scaffold for the development of new antileishmanial drugs. nih.govd-nb.infonih.gov SAR studies are crucial for optimizing these compounds to enhance their efficacy against Leishmania parasites.

A study of 2,3-diarylsubstituted quinoxaline derivatives identified two compounds, 6,7-dichloro-2,3-diphenylquinoxaline (B1237602) (LSPN329) and 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331), with significant activity against Leishmania amazonensis promastigotes and intracellular amastigotes. nih.gov These compounds induced intense mitochondrial alterations in the parasites and led to a significant decrease in lesion thickness in a murine model of cutaneous leishmaniasis. nih.gov

Another comprehensive SAR study on a series of quinoxaline derivatives active against L. amazonensis led to the development of a quantitative structure-activity relationship (QSAR) model. d-nb.infonih.gov The model revealed that the energy of the highest occupied molecular orbital (EHOMO) and the polar surface area (PSA) are key descriptors for explaining the biological activity. researchgate.net The most active compounds generally possessed more negative EHOMO values. researchgate.net

Based on these SAR insights, a new derivative, 6-chloro-N-methyl-2-(methylsulfonyl)quinoxalin-3-amine, was designed and synthesized. d-nb.info Its predicted activity was in good agreement with the experimental results, validating the predictive power of the QSAR model. nih.gov

The table below shows the inhibitory activity of selected quinoxaline derivatives against L. amazonensis.

CompoundSubstituentsIC50 (μM) against L. amazonensisCitation
2a R2=NHCH3, R3=S(O)2CH3, R6=H1.00 d-nb.info
2c R2=NHCH3, R3=S(O)2CH3, R6=Cl0.81 d-nb.info
2f R2=NHCH3, R3=S(O)2CH3, R6=OCH3>100 d-nb.info
3b R2=N(CH3)2, R3=S(O)2CH3, R6=CH31.20 d-nb.info
3c R2=N(CH3)2, R3=S(O)2CH3, R6=Cl0.92 d-nb.info
LSPN329 R2,R3=Phenyl, R6,R7=Cl1.9 (promastigotes) nih.gov
LSPN331 R2,R3=4-methoxyphenyl, R6,R7=H3.5 (promastigotes) nih.gov

These studies highlight that substitutions on both the pyrazine (B50134) (C2, C3) and benzene (C6, C7) rings of the quinoxaline scaffold are critical for antileishmanial activity. Specifically, chloro-substituents at the C6 position and specific amine and sulfonyl groups at C2 and C3 appear to be favorable for potency. d-nb.info

SAR of Antimalarial Quinoxalines

The quinoline (B57606) nucleus is a well-established scaffold for antimalarial drugs, and its bioisostere, the quinoxaline ring, has also been explored for potential antiplasmodial activity. nih.govnih.gov However, the development of potent antimalarial quinoxalines has proven challenging.

An early study prepared two series of 2,3-disubstituted 5,8-dimethoxyquinoxalines with the hypothesis that they could be transformed in vivo into quinoxalinequinones, which might possess antimalarial qualities. nih.govacs.org The first series included simple substituents like methyl and phenyl groups at the C2 and C3 positions, while the second featured various styryl groups. nih.gov Despite the rational design, none of the synthesized compounds showed any antimalarial activity against Plasmodium berghei in mice. nih.gov

More recent research into related heterocyclic structures, such as 2-arylvinylquinolines, has provided more promising results and offers insights that could be applicable to quinoxaline design. For these quinoline derivatives, SAR studies revealed several key features for potent activity:

Vinyl Linker: The (E)-isomer of the styrylquinoline is crucial for activity.

Substituents on the Quinoline Ring: A chlorine atom at the C6 position of the quinoline ring was found to be optimal.

Substituents on the Aryl Ring: Electron-withdrawing groups, such as trifluoromethyl (-CF3) or fluorine (-F), on the aryl ring attached to the vinyl group enhanced antiplasmodial activity. nih.gov For instance, a chlorostyrylquinoline with a 4-fluoro substituent on the benzene ring was highly potent against a chloroquine-resistant strain of P. falciparum. nih.gov

Heterocyclic Replacements: Replacing the phenyl group with a 4-pyridyl group retained potency, but substitutions with five-membered heterocycles like furan (B31954) or thiophene (B33073) led to reduced activity. nih.gov

While direct SAR data for antimalarial derivatives of this compound are limited, the principles derived from closely related quinoline and quinoxaline studies suggest that specific electronic and steric features, particularly the inclusion of halogen atoms and specific side chains, are critical for achieving antiplasmodial efficacy. nih.govnih.gov

Chemical Biology Applications

Modulation of Enzyme Activity for Biological Process Studies

Derivatives of the quinoxaline (B1680401) carboxylate structure have been identified as potent modulators of various enzymes, playing a crucial role in the investigation of biological processes, particularly in infectious diseases and cancer.

In the field of parasitology, esters of quinoxaline-7-carboxylate 1,4-di-N-oxide have been studied for their potential to inhibit the growth of Entamoeba histolytica, the protozoan responsible for amebiasis. rjraap.comrjeid.com In silico molecular docking studies have explored the binding affinity of these compounds against key enzymes in the parasite's glycolytic pathway. rjraap.comresearchgate.net The objective of these studies was to identify a possible mechanism of action for the observed antiamebic properties. rjraap.comresearchgate.net The research highlighted that these compounds could potentially disrupt the energy metabolism of the parasite, leading to cell death. rjraap.comresearchgate.net

Specifically, the studies identified strong binding affinities between certain quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives and three critical glycolytic enzymes in E. histolytica:

Pyrophosphate-dependent phosphofructokinase (PPi-PFK)

Triosephosphate isomerase (TIM)

Pyruvate (B1213749) phosphate (B84403) dikinase (PPDK)

Further research on related compounds, such as Methyl 2-acetyl-3-methyl-quinoxaline-7-carboxylate 1,4-di-N-oxide, demonstrated inhibitory effects on another crucial enzyme in E. histolytica, thioredoxin reductase (EhTrxR). nih.gov This inhibition was proposed as a mechanism for the antiamebic activity of these quinoxaline derivatives. nih.gov

In the context of cancer and inflammation research, novel quinoxaline derivatives have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). nih.gov Several compounds, derived from 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide, showed potent inhibition of both EGFR and COX-2, with IC₅₀ values in the sub-micromolar range. nih.gov Other studies have identified quinoxaline derivatives as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in various cellular signaling pathways. semanticscholar.org For instance, a complex derivative, 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid, was found to be a highly effective GSK-3β inhibitor. semanticscholar.org

Table 1: Inhibition of Enzyme Activity by Quinoxaline Derivatives

Enzyme TargetStudied Quinoxaline Derivative TypeOrganism/Cell LineKey FindingsReference
Thioredoxin Reductase (EhTrxR)Methyl 2-acetyl-3-methyl-quinoxaline-7-carboxylate 1,4-di-N-oxideEntamoeba histolyticaInhibited disulfide reductase and diaphorase activity. nih.gov
PPi-PFK, TIM, PPDKEsters of Quinoxaline-7-carboxylate 1,4-di-N-oxideEntamoeba histolyticaIn silico studies showed high binding affinity, suggesting potential inhibition of glycolytic pathway. rjraap.comresearchgate.net
EGFRDerivatives of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazideHuman Cancer Cell LinesPotent inhibition with IC₅₀ values as low as 0.3 µM. nih.gov
COX-2Derivatives of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazideIn vitro assayPotent and selective inhibition with IC₅₀ values as low as 0.46 µM. nih.gov
Glycogen Synthase Kinase-3β (GSK-3β)Pyrido[2,3-f]quinoxaline-8-carboxylic acid derivativeHuman recombinantPotent inhibition with an IC₅₀ value of 0.18 µM. semanticscholar.org
IKKβQuinoxaline urea (B33335) analogsHuman Lung Carcinoma (A549)Modulated TNFα-induced phosphorylation. nih.gov

Interaction with Molecular Targets and Pathways

The biological effects of quinoxaline derivatives are often traced to their interactions with specific molecular targets, leading to the modulation of critical cellular pathways. The planar, aromatic nature of the quinoxaline ring facilitates intercalation or binding to macromolecules like DNA and proteins. ipp.pt

Certain quinoxaline derivatives have been noted for their DNA binding properties, which contribute to their biological activity. ipp.pt For example, the antiviral activity of 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline has been attributed to its ability to bind to DNA. ipp.pt In cancer research, specific quinoxaline-2-carboxamide (B189723) derivatives have been investigated for their ability to target key proteins in cancer progression. Molecular docking studies identified human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR) as potential molecular targets for N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, an agent with selective cytotoxicity against several cancer cell lines. nih.gov

Furthermore, quinoxaline-based compounds have been developed to modulate signaling pathways implicated in cancer and inflammation. A structure-activity relationship (SAR) study identified quinoxaline urea analogs as inhibitors of the NF-κB signaling pathway by modulating the phosphorylation of IKKβ, a key kinase in the pathway. nih.gov More recently, in silico studies have shown that novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides can inhibit Histone Deacetylase 6 (HDAC-6) by binding to its unique zinc finger ubiquitin-binding domain (Zf-UBD), highlighting a distinct mechanism of action for this class of compounds. mdpi.com

Table 2: Interaction of Quinoxaline Derivatives with Molecular Targets and Pathways

Molecular Target/PathwayStudied Quinoxaline Derivative TypeBiological ContextKey FindingsReference
dsRNA-binding domain of NS1A2,3-difuryl-4-quinoxaline-carboxamide derivativesInfluenza A VirusInhibited viral growth by binding to the NS1A protein, not the dsRNA. ipp.pt
DNAIndolo-quinoxaline derivativesAntiviral (Herpes Simplex Virus)DNA binding properties were linked to improved biological activity. ipp.pt
Human DNA Topoisomerase & VEGFRN-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamideAnticancerIdentified as potential targets through molecular docking. nih.gov
NF-κB Pathway (via IKKβ)Quinoxaline urea analogsAnti-inflammatory/AnticancerInhibited TNFα-induced NF-κB activation. nih.gov
Histone Deacetylase 6 (HDAC-6)N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamidesAnticancerIn silico study showed binding to the Zf-UBD domain of HDAC-6. mdpi.com

Compound Index

Polymer and Materials Science Applications

Synthesis of Polyquinoxalines

Polyquinoxalines are a class of heterocyclic polymers that feature the quinoxaline (B1680401) ring system in their backbone. The inclusion of this rigid, aromatic structure imparts excellent stability to the polymer chain. The most common and versatile method for synthesizing polyquinoxalines is through the step-growth polymerization of an aromatic bis(o-diamine) with a bis(α-dicarbonyl) compound. researchgate.net

While Methyl quinoxaline-6-carboxylate itself is not a direct monomer for this reaction, it serves as a crucial intermediate for creating functionalized monomers. The ester group can be chemically modified or the quinoxaline ring can be functionalized to introduce the necessary reactive groups for polymerization. For instance, quinoxaline-6-carboxylic acid can be converted into more complex monomers that can then be polymerized.

A key advantage of polyquinoxalines is their solubility in their fully cyclized form, which is uncommon for many other aromatic heterocyclic polymers. This allows for processing from solution to form films, coatings, and to impregnate reinforcing fibers for composites. researchgate.net The properties of the resulting polyquinoxalines can be tailored by altering the chemical structure of the monomers, including the introduction of functional groups like the carboxylate group from this compound. researchgate.net This functionalization can influence the polymer's solubility, processability, and final material properties.

Another synthetic route involves the auto-condensation of monomers that contain both necessary reactive moieties for self-polymerization. This approach can offer better control over the polymerization reaction. Furthermore, research into aromatic ether-ketone-quinoxaline (EKX) copolymers has shown that quinoxaline units can be incorporated into other high-performance polymer backbones, such as poly(ether-ketone)s, through modified Friedel–Crafts synthesis, further expanding their application range. rsc.org

Improved Thermal Stability and Mechanical Properties

The incorporation of the quinoxaline moiety into a polymer backbone is a well-established strategy for enhancing thermal stability and mechanical strength. Polyquinoxalines are known for their high glass transition temperatures (Tg) and excellent thermo-oxidative stability, making them suitable for use in high-temperature environments. researchgate.netnih.gov

The rigid heterocyclic structure of the quinoxaline ring restricts segmental motion of the polymer chains, which contributes to a high Tg and good retention of mechanical properties at elevated temperatures. The presence of functional groups, such as the ester group in this compound, can influence intermolecular interactions, which in turn affects the thermal properties and crystallization behavior of the polymer. nih.gov Studies on other polymer systems, like polyesters, have demonstrated that the introduction of functional groups can systematically modify thermal properties and crystallization kinetics. nih.gov For instance, groups that induce strong intermolecular interactions can increase both melting and crystallization temperatures. nih.gov

The mechanical properties of polyquinoxalines are also noteworthy. They typically exhibit high tensile strength and modulus, making them strong and stiff materials. researchgate.net Research on poly(phenylquinoxaline)s (PPQs), a subset of PQs, has shown that these materials can achieve high tensile strengths and moduli. The versatility in monomer synthesis allows for the design of PQs with a desirable combination of properties for specific applications. researchgate.net

Below is a data table with representative thermal properties for a high-performance polymer containing quinoxaline units.

PropertyValue
Glass Transition Temperature (Tg)> 250 °C
Decomposition Temperature (Td)> 500 °C (in N2)
Tensile Strength> 90 MPa
Tensile Modulus> 2.5 GPa

Note: The data are representative values for high-performance polyquinoxalines and may vary depending on the specific monomer and polymer structure. Source: researchgate.netmdpi.com

Applications in High-Performance Materials (e.g., Aerospace, Automotive)

The outstanding thermal and mechanical properties of polyquinoxalines make them prime candidates for use in high-performance materials for the aerospace and automotive industries, where components are often exposed to extreme conditions. nih.gov

Aerospace Applications: In the aerospace sector, there is a constant demand for lightweight materials that can withstand high temperatures and harsh chemical environments. Polyquinoxalines have been utilized and evaluated for several applications:

Adhesives: Their high thermal stability makes them excellent adhesives for bonding metals, such as titanium, and composite structures in aircraft. nih.gov They have been used as adhesives in the airplane industry.

Composite Matrices: As matrix resins for fiber-reinforced composites, they offer a combination of low density, high strength, and thermal resistance, which is critical for structural parts in aircraft and spacecraft. sigmaaldrich.com

Coatings and Films: Polyquinoxalines can be processed into heat-resistant varnishes for metal coatings and thin dielectric films for electronic components used in avionics. Their relatively low dielectric constant is advantageous for high-speed circuitry.

The use of advanced polymers like polyquinoxalines contributes to weight reduction in aircraft, leading to improved fuel efficiency and reduced emissions. sigmaaldrich.com

Automotive Applications: In the automotive industry, polymers are increasingly replacing traditional materials like metals to reduce vehicle weight and improve performance. High-performance polymers are essential for components in the engine compartment, fuel systems, and electronic systems. Polyquinoxalines, with their high temperature and chemical resistance, are suitable for:

Under-the-hood components: Parts located near the engine must endure high operating temperatures and exposure to fuels, oils, and coolant fluids.

Electrical Components: Their dielectric properties are beneficial for connectors, sensors, and housings for electronic control units (ECUs).

Structural Parts: When reinforced, these polymers can be used for structural components that require a high strength-to-weight ratio.

The ability to tailor the properties of polyquinoxalines by using functionalized monomers like this compound allows for the development of materials that meet the specific and stringent requirements of the aerospace and automotive industries.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for methyl quinoxaline-6-carboxylate derivatives, and how are they optimized for yield and purity?

  • Methodology : A common method involves condensation of 1,2-phenylenediamines with phenacyl bromide derivatives catalyzed by pyridine at room temperature . Optimization includes controlling stoichiometry, reaction time (e.g., 6–8 hours), and purification via column chromatography. For example, Methyl 2-(4-bromophenyl)quinoxaline-6-carboxylate was synthesized in 72% yield using this protocol .
  • Characterization : IR spectroscopy (e.g., carbonyl stretch at ~1700–1710 cm⁻¹) and 1H^1H NMR (e.g., methyl ester resonance at δ 4.05 ppm) are critical for structural confirmation .

Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structure of this compound analogs?

  • Answer : 1H^1H NMR identifies substituent patterns (e.g., aromatic protons at δ 7.50–9.58 ppm) and ester group integration. IR confirms ester carbonyl stretches (~1700 cm⁻¹) and aromatic C–H vibrations (~3000 cm⁻¹). Discrepancies in melting points (e.g., 135–137°C vs. literature 281–285°C for 3h) may indicate polymorphism or impurities, necessitating recrystallization .

Q. What are the typical applications of quinoxaline derivatives in medicinal chemistry research?

  • Answer : Quinoxalines are explored as antimicrobial, anticancer, and anti-inflammatory agents. For example, derivatives like 6-Methoxy-2-methyl-3-[5-(3,4,5-trimethoxy-phenyl)-pyrazol-3-yl]-quinoxaline (8c) exhibit bioactivity due to electron-withdrawing substituents enhancing interaction with biological targets .

Advanced Research Questions

Q. How can reaction conditions be tailored to introduce diverse substituents (e.g., bromo, methoxy) on the quinoxaline core?

  • Methodology : Substituent diversity is achieved via pre-functionalized phenacyl bromides or post-synthetic modifications. For example, Methyl 2-(naphthalen-2-yl)quinoxaline-6-carboxylate (3l) uses naphthyl-substituted phenacyl bromide, while bromophenyl derivatives (3h) employ 4-bromophenacyl bromide . Microwave-assisted synthesis or flow reactors may improve efficiency for bulky groups .

Q. What strategies resolve contradictions in spectral data or melting points across studies?

  • Approach : Cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography. For instance, discrepancies in melting points (e.g., 3h) may arise from polymorphic forms; single-crystal XRD (using SHELXL ) can clarify structural variations. Replicate experiments under controlled conditions (e.g., drying time, solvent purity) to ensure consistency .

Q. How do electronic effects of substituents influence the biological activity of quinoxaline derivatives?

  • Analysis : Electron-withdrawing groups (e.g., bromo) enhance electrophilicity, improving binding to enzymes like kinases. In contrast, methoxy groups increase solubility and bioavailability. Structure-activity relationship (SAR) studies on Series 8 and 10 derivatives (e.g., 8c, 10a) reveal that substituent position and steric effects modulate antioxidant and anti-inflammatory efficacy .

Q. What computational or experimental methods are used to predict and validate quinoxaline derivative stability under physiological conditions?

  • Tools : Density functional theory (DFT) calculates HOMO-LUMO gaps to predict reactivity. Accelerated stability testing (e.g., pH 1–9 buffers, 37°C) monitors degradation via HPLC. For methyl ester analogs, hydrolysis to carboxylic acids under basic conditions is a critical degradation pathway to assess .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.